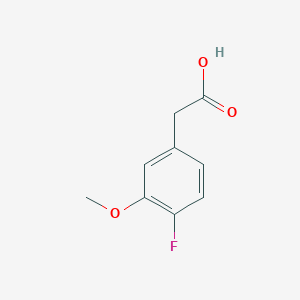

4-Fluoro-3-methoxyphenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorimetric Analysis in Brain Tissue

4-Fluoro-3-methoxyphenylacetic acid has been studied using fluorimetric methods for estimation in brain tissue. For instance, Sharman (1963) developed a fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid, demonstrating its presence in the caudate nucleus of normal animals of several species (Sharman, 1963).

Urinary Analysis

The compound has also been studied in the context of urinary analysis. Kahane and Vestergaard (1971) developed a fluorometric method for its estimation in urine, highlighting its potential for clinical applications (Kahane & Vestergaard, 1971).

Liquid Chromatography Applications

Morrisey and Shihabi (1979) described a method based on liquid chromatography with electrochemical detection for assaying urinary 4-hydroxy-3-methoxyphenylacetic acid, which is useful in diagnosing diseases like neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).

Photocage Properties in Zinc Photocages

A study by Shigemoto et al. (2021) explored the photodecarboxylation properties of zinc photocages constructed using derivatives of this compound, demonstrating its relevance in biological applications (Shigemoto et al., 2021).

Biosynthesis and Metabolism in Plants

Research on the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants, such as Kindl (1969), has also included studies on derivatives like this compound, contributing to our understanding of plant biochemistry and physiology (Kindl, 1969).

Synthesis and Evaluation as Anticancer Agents

Aliabadi et al. (2010) conducted a study synthesizing and evaluating 2-phenylthiazole-4-carboxamide derivatives, including compounds with this compound, as potential anticancer agents (Aliabadi et al., 2010).

Safety and Hazards

The safety information for 4-Fluoro-3-methoxyphenylacetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNVYROHVVBVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.